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Cat. No.: B1667248 Get Quote

Amlodipine Maleate: An In-depth ADME Profile
This technical guide provides a comprehensive overview of the absorption, distribution,

metabolism, and excretion (ADME) profile of amlodipine, a long-acting dihydropyridine calcium

channel blocker. The information is intended for researchers, scientists, and professionals in

drug development, offering detailed quantitative data, experimental methodologies, and visual

representations of key processes.

Absorption
Amlodipine is well-absorbed following oral administration.[1][2] Its absorption is characterized

as slow and gradual, which contributes to its smooth and prolonged therapeutic effect.[3][4]

Peak plasma concentrations are typically reached between 6 and 12 hours after a dose.[5] The

absolute bioavailability is consistently high, estimated to be between 64% and 90%. Notably,

the presence of food does not significantly alter the bioavailability of amlodipine. Due to its long

half-life, steady-state plasma concentrations are achieved after 7 to 8 days of consistent daily

dosing.

Table 1: Absorption Parameters of Amlodipine
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Parameter Value References

Oral Bioavailability 64% - 90%

Time to Peak Plasma (Tmax) 6 - 12 hours

Effect of Food Not significant

Time to Steady State 7 - 8 days

A common method to determine the pharmacokinetic profile of amlodipine involves

administering the drug to healthy volunteers.

Study Design: A single-dose, two-way crossover study is often employed. Volunteers receive

a single oral dose (e.g., 10 mg amlodipine) and, after a washout period, a single intravenous

(IV) dose.

Sample Collection: Blood samples are collected at predetermined intervals over an extended

period (e.g., up to 96 hours or more) after dosing.

Bioanalysis: Plasma concentrations of amlodipine are quantified using a validated, sensitive,

and specific analytical method, typically Liquid Chromatography with Tandem Mass

Spectrometry (LC-MS/MS).

Parameter Calculation: The Area Under the Curve (AUC) is calculated from the plasma

concentration-time profile. Absolute bioavailability is determined by comparing the dose-

normalized AUC from the oral dose to the AUC from the IV dose. Tmax is determined by

direct observation from the plasma concentration data.

Radiolabeling Studies: To trace the drug's path, studies have been conducted using 14C-

labelled amlodipine, allowing for the tracking of the parent drug and its metabolites

throughout the body.

Distribution
Amlodipine is widely distributed throughout the body tissues, which is reflected by its large

apparent volume of distribution (Vd) of approximately 21 L/kg. This extensive distribution

contributes to its long elimination half-life. In circulation, amlodipine is highly bound to plasma
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proteins, with reported binding percentages ranging from 93% to 98%. Its high pKa of 8.6

means it is ionized at physiological pH, which enhances its ability to bind to proteins.

Table 2: Distribution Parameters of Amlodipine

Parameter Value References

Volume of Distribution (Vd) ~21 L/kg

Plasma Protein Binding 93% - 98%

Protein Binding Determination: The extent of plasma protein binding is commonly measured

in vitro using equilibrium dialysis. In this method, a semi-permeable membrane separates a

compartment containing plasma (or specific protein solutions like human serum albumin)

from a protein-free buffer solution. The drug is added to the plasma side, and after an

incubation period to reach equilibrium, the concentration of unbound drug in the buffer

compartment is measured. Studies have shown stereoselective binding, with the (S)-

enantiomer binding to a higher extent to human serum albumin compared to the (R)-

enantiomer.

Volume of Distribution Calculation: The apparent volume of distribution is not a direct

physiological volume but a pharmacokinetic parameter. It is calculated after intravenous

administration of the drug, relating the total amount of drug in the body to the concentration

in the plasma.

Metabolism
Amlodipine is extensively metabolized in the liver, with approximately 90% of the administered

dose being converted to inactive metabolites. The primary metabolic pathway is the

dehydrogenation of the dihydropyridine ring to form a pyridine derivative, a reaction primarily

mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. While CYP3A5 is also involved,

studies suggest CYP3A4 plays the key role in amlodipine's metabolic clearance. Following this

initial oxidation, the metabolites undergo further biotransformation, including O-demethylation,

O-dealkylation, and oxidative deamination. Because of its reliance on CYP3A4, co-

administration with strong inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin) of

this enzyme can alter amlodipine's plasma concentrations.
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Amlodipine's primary metabolic pathway via CYP3A4.

Human Liver Microsomes (HLM): To identify metabolic pathways and enzymes, amlodipine is

incubated with HLM, which are rich in CYP enzymes. Metabolites formed during the

incubation are identified using LC-MS.

Reaction Phenotyping: To pinpoint the specific CYP isozyme responsible, two main

approaches are used:
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Chemical Inhibition: Amlodipine is incubated with HLM in the presence of known selective

inhibitors for different CYP enzymes. For example, ketoconazole (a strong CYP3A4/5

inhibitor) and CYP3cide (a selective CYP3A4 inhibitor) have been shown to completely

block the formation of the primary pyridine metabolite, confirming CYP3A4's role.

Recombinant Enzymes: Amlodipine is incubated with individual, expressed human CYP

enzymes to directly assess which ones can metabolize the drug. Such studies show that

only CYP3A4 has significant activity in amlodipine dehydrogenation.

Excretion
The primary route of elimination for amlodipine and its metabolites is through the kidneys.

Approximately 60% of an administered dose is recovered in the urine, largely as inactive

pyridine metabolites. Only a small fraction, about 10%, is excreted as the unchanged parent

compound in the urine. An additional 20-25% of the drug is eliminated in the feces. The long

elimination half-life of 30 to 50 hours is a key characteristic, allowing for effective blood

pressure control with once-daily dosing. Renal impairment does not significantly impact the

elimination of amlodipine, but clearance is reduced in patients with hepatic impairment.

Table 3: Excretion and Elimination Parameters of Amlodipine

Parameter Value References

Elimination Half-Life (t1/2) 30 - 50 hours

Total Urinary Excretion (% of

dose)
~60%

Unchanged Drug in Urine ~10%

Fecal Excretion (% of dose) 20% - 25%

Total Clearance (CL) ~7 mL/min/kg

Excretion studies are typically conducted using radiolabeled compounds to ensure a complete

mass balance assessment.
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Mass Balance Study: Healthy volunteers are given a single oral or IV dose of 14C-

amlodipine.

Sample Collection: All urine and feces are collected for an extended period (e.g., up to 12

days) until radioactivity levels are negligible.

Quantification: The total radioactivity in the collected urine and feces is measured to

determine the percentage of the dose excreted by each route.

Metabolite Profiling: The collected samples are analyzed to identify the structure and quantity

of the parent drug and its various metabolites.

Visualizations of ADME Processes and Workflows
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Typical Pharmacokinetic Study Workflow
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Experimental workflow for a clinical ADME study.
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ADME Process Interrelationships
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Logical flow of amlodipine through the body's ADME systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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